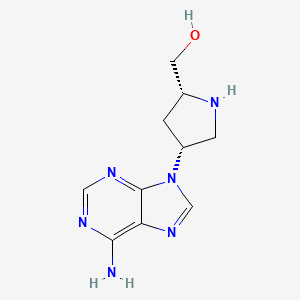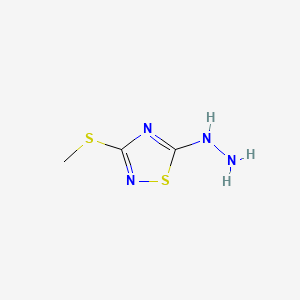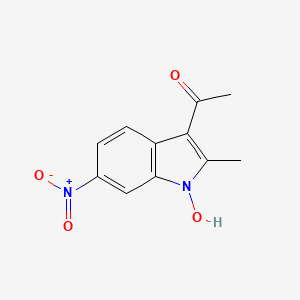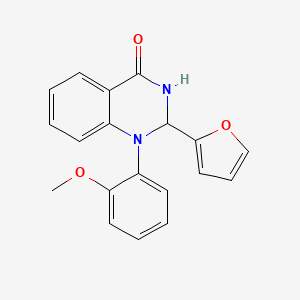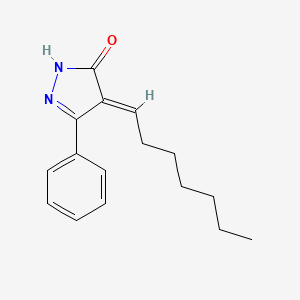![molecular formula C13H11N5O B12905072 N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide CAS No. 62490-30-6](/img/structure/B12905072.png)
N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide is a compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, which is further connected to a phenyl group and an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide typically involves the reaction of 3H-[1,2,3]triazolo[4,5-b]pyridine with a suitable phenylacetamide derivative. One common method involves the use of propargyl bromide under alkaline conditions, such as anhydrous potassium carbonate, at elevated temperatures (e.g., 70°C) to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide has a wide range of scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: A closely related compound with similar structural features.
1-Substituted [1,2,3]triazolo[4,5-b]pyridines: Various derivatives with modifications on the triazole or pyridine rings.
Uniqueness
N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62490-30-6 |
|---|---|
Molekularformel |
C13H11N5O |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
N-[4-(triazolo[4,5-b]pyridin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H11N5O/c1-9(19)15-10-4-6-11(7-5-10)18-13-12(16-17-18)3-2-8-14-13/h2-8H,1H3,(H,15,19) |
InChI-Schlüssel |
FVVPBQFVIUFIHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl}acetamide](/img/structure/B12904993.png)

![5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905004.png)
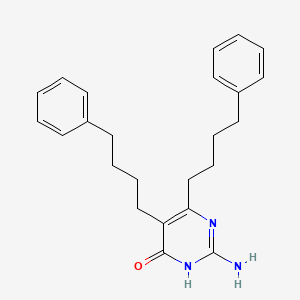
![4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B12905011.png)
![2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B12905017.png)

![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)
